3-Aminoisonicotinamide
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 3-aminoisonicotinamide would include a pyridine ring, similar to nicotinamide, with a carboxamide group at the 3-position and an additional amino group. The presence of these functional groups would influence the molecule's reactivity and interaction with biological targets, such as enzymes like poly (ADP-ribose) synthetase.
Chemical Reactions Analysis
3-Aminoisonicotinamide, by analogy to 3-aminobenzamide, may participate in chemical reactions typical of amides and aromatic amines. It could act as an inhibitor of enzymes like poly (ADP-ribose) synthetase by mimicking nicotinamide, the substrate of the enzyme, and binding to the active site .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-aminoisonicotinamide are not discussed in the provided papers, we can infer that it would be a solid at room temperature, based on the properties of similar compounds. Its solubility in water and organic solvents would depend on the presence of the amino and carboxamide groups, which can form hydrogen bonds and increase solubility in polar solvents.
Relevant Case Studies
The provided papers discuss the effects of 3-aminobenzamide and nicotinamide on various biological processes. For instance, 3-aminobenzamide has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) on cultured thyroid cells from patients with Graves' disease . It also reduces the expression of class II MHC molecules on human endothelial cells and fibroblasts, potentially suppressing antigen-presenting functions at inflammation sites . Additionally, 3-aminobenzamide has a protective effect against streptozotocin-induced diabetes in rats, suggesting a role in DNA repair mechanisms in islet cells . These case studies highlight the potential therapeutic applications of 3-aminobenzamide and, by extension, could be relevant for the study of 3-aminoisonicotinamide.
Scientific Research Applications
Application in Antifungal Research
- Summary of the Application : 3-Aminoisonicotinamide has been used in the synthesis of nicotinamide derivatives containing 1,3,4-oxadiazole, which have shown promising antifungal activities .
- Methods of Application or Experimental Procedures : A series of nicotinamide derivatives containing 1,3,4-oxadiazole were synthesized and bio-assayed . The introduction of the groups of 4-chloro-6-methyl on benzene, the hydrazone group containing N,N -dimethylamino, and acetyl at -NH 2 could enhance the antifungal activity .
- Results or Outcomes : The synthesized nicotinamide derivatives exhibited weak to moderate antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica . Most of the synthesized compounds exhibited similar activities as (or higher than) these of hymexozol on their corresponding fungus, and compounds 7a, 8, 9a, and 9b showed considerable prospects for further optimization .
Application in Antimycobacterial Research
- Summary of the Application : 3-Aminoisonicotinamide has been used in the synthesis of N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl) isonicotinamide derivatives, which have shown promising antimycobacterial activities .
- Methods of Application or Experimental Procedures : The derivatives were synthesized from isoniazid (INH) and screened as antimycobacterial agents against M. tuberculosis H37Rv strain using microplate alamar blue assay (MABA) . The compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid .
- Results or Outcomes : All the title compounds exhibited antimycobacterial activity and were compared to standard drugs streptomycin (MIC value of 6.25 μg/mL) and isoniazid (MIC value of 3.125 μg/mL) . Compound 2g exhibited the highest antimycobacterial activity, but all the tested compounds were less active than standard drugs .
Safety And Hazards
While specific safety and hazard information for 3-Aminoisonicotinamide is not available in the literature I have access to, it’s generally recommended to handle chemicals with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
3-aminopyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,7H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZUGOPPUMNHGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444246 | |
Record name | 3-Aminoisonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoisonicotinamide | |
CAS RN |
64188-97-2 | |
Record name | 3-Aminoisonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoisonicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.